molecular formula C20H15NO B143589 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol CAS No. 137848-28-3

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Cat. No. B143589
CAS RN: 137848-28-3
M. Wt: 285.3 g/mol
InChI Key: HIXQCPGXQVQHJP-UHFFFAOYSA-N
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Description

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also known as NOBIN, is a pair of isomers . It is a non-symmetrically substituted 1,1’-binaphthalene ligand. It is used as a catalyst . Its molecular formula is C20H15NO , and its molecular weight is 285.3 g/mol.


Synthesis Analysis

The synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate . This reaction results in the formation of 3-Amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles .


Molecular Structure Analysis

The molecular structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol can be represented by the canonical SMILES string: OC1=C (C2=C (C=CC=C3)C3=CC=C2N)C4=CC=CC=C4C=C1 . The InChI representation is: InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15 (13)19 (17)20-16-8-4-2-6-14 (16)10-12-18 (20)22/h1-12,22H,21H2 .


Chemical Reactions Analysis

The reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate results in the formation of 3-Amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles . These are products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol is 285.3 g/mol. The molecular formula is C20H15NO .

properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXQCPGXQVQHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929912
Record name 2'-Amino-1,1'-binaphthalen-2-ol
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Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

CAS RN

137848-29-4, 134532-03-9, 137848-28-3
Record name (-)-2′-Amino-1,1′-binaphthalen-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137848-29-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2′-hydroxy-1,1′-binaphthyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134532-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-1,1'-binaphthalen-2-ol
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Record name (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol
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Record name (S)-(-)-2'-Amino-[1,1'-binaphthalen]-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOBIN
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Although it is reported that 2-naphthylamine can be obtained in high yield when 2-naphthol was heated to 150° C. in the presence of concentrated aqueous ammonia and ammonium sulfite for 8 hours, no reaction was observed when the same conditions were subjected to BINOL. When the temperature was increased to 200° C. and more ammonium sulfite was employed, NOBIN was exclusively formed without detectable amounts of BINAM. Thus, by extending the reaction time to 5 days and increasing the amount of ammonium sulfite to 10 equivalents, the starting material disappeared completely. The produced solid was simply filtered and washed with water. A 91% isolated yield of NOBIN was obtained by recrystallization from benzene. Thus, a practical procedure for the synthesis of NOBIN from BINOL in a single-step via a process that can be scaled-up in high yield is provided.
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Synthesis routes and methods II

Procedure details

To a 125 mL Teflon lined autoclave was added 5 g (17.5 mmol) of 1,1′-bi-2-naphthol, 23.47 g (175 mmol) of (NH4)2SO3H2O and 65 mL of concentrated aqueous ammonia. The mixture was heated in an oil-bath to 200° C. for 5 days, then cooled down to ambient temperature and filtered. The resulting solid was washed with water followed by recrystallization from benzene to afford 4.52 g (15.8 mmol, 91%) of pure 2-amino-2′-hydroxy-1,1′-binaphthyl. Enantiomerically pure NOBIN can be obtained by the resolution methods reported in the literature (Ding, K.; Wang, Y.; Yun, H.; Lin, J.; Wu, Y.; Terada, M.; Okubs, Y.; Mikami, K.; Chem. Eur. J. 1999, 5, 1734-1737).
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65 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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